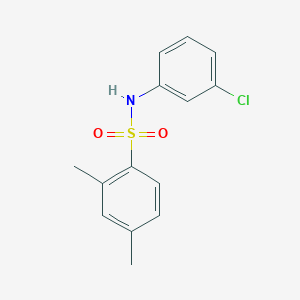
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Cloransulam-methyl, is a sulfonamide herbicide that is widely used in agriculture to control broadleaf weeds in crops such as soybeans, wheat, and corn. Cloransulam-methyl belongs to the sulfonylurea herbicide family, which is known for its high efficacy, low application rates, and selective activity on target weeds.
作用机制
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibition leads to the accumulation of toxic metabolites and the eventual death of the plant. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high affinity for the ALS enzyme, which makes it highly effective at low application rates.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic invertebrates and amphibians. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is rapidly metabolized in plants, which reduces its persistence in the environment. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a low potential for leaching and runoff, which makes it a suitable herbicide for use in areas with high rainfall.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has several advantages for use in lab experiments. It is highly effective at low application rates, which reduces the amount of herbicide required for experiments. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high level of selectivity, which allows for the study of specific weed species without affecting non-target plants. However, N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl can be expensive, which may limit its use in some experiments.
未来方向
Several areas of research are currently being explored with regards to N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. One area of interest is the development of new formulations and application methods that can improve the efficacy and reduce the environmental impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. Another area of research is the study of the molecular mechanisms of ALS inhibition by N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl, which can lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl on soil microorganisms and the soil ecosystem is an area of active research.
合成方法
The synthesis of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl involves the reaction of 3-chloroaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in its pure form. The chemical structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is shown below:
科学研究应用
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have investigated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling various weeds in different crops. For example, a study conducted by Zhang et al. (2019) showed that N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl was highly effective in controlling broadleaf weeds in soybean fields. Another study by Koger et al. (2018) demonstrated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling Palmer amaranth, a weed species that has become resistant to several herbicides.
属性
分子式 |
C14H14ClNO2S |
|---|---|
分子量 |
295.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChI 键 |
SXNKOIYZOLSHOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)

![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)